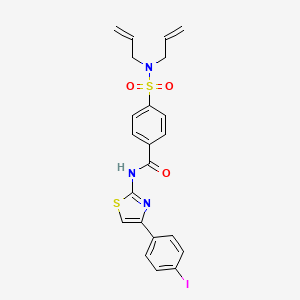![molecular formula C26H31NO6 B2590623 6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate CAS No. 1820574-99-9](/img/structure/B2590623.png)
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate is an intriguing synthetic compound belonging to the category of dipeptide derivatives. It is often employed in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is synthesized through a multi-step reaction sequence involving the protection of amino acids, activation of carboxylic acids, and subsequent coupling reactions. Typically, the synthesis begins with the protection of the amine group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The tert-butyl and methyl groups are introduced during the reaction sequence to protect specific functional groups and to direct the course of the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines facilitate precise addition of reagents and solvents, and ensure optimal reaction conditions, such as temperature and pH. The reactions typically occur in a controlled environment to maintain high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Transforming alcohol groups into carbonyl groups.
Reduction: Reducing nitro groups to amine groups.
Substitution: Replacing one functional group with another, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, acids, and reducing agents. Typical conditions involve controlled temperature and pH to facilitate the desired reaction without degrading the compound.
Major Products
The reactions primarily yield products where the tert-butyl and methyl groups are preserved, while modifications occur at other reactive sites, resulting in derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate has diverse applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules, particularly in peptide chemistry.
Biology: : Functions as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: : Investigated for potential therapeutic uses, including drug design and delivery systems.
Industry: : Utilized in the manufacturing of specialized materials and chemical reagents.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, through covalent or non-covalent bonding. The mechanism involves modulation of biochemical pathways, influencing the activity of the target molecules and altering physiological responses. The pathways involved are typically related to peptide synthesis and protein modification.
Comparación Con Compuestos Similares
Compared to other dipeptide derivatives, this compound stands out due to its unique protective groups and robust synthetic pathway. Similar compounds include:
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate.
6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate.
Its uniqueness lies in its specific protective groups, which confer distinct reactivity and stability, making it valuable for precise synthetic applications and research.
Propiedades
IUPAC Name |
6-O-tert-butyl 1-O-methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)31-4)27-25(30)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,30)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERQCJZZFKTSCS-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)

![2-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2590548.png)
![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate](/img/structure/B2590553.png)



![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)


![N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-2-({[4-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2590563.png)
